Levonorgestrel Impurity W is a chemical compound known scientifically as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one. It is classified as an impurity of Levonorgestrel, a synthetic progestin used in various contraceptive methods. This impurity is significant in pharmaceutical research and quality control, particularly in the development and validation of Levonorgestrel-containing products. The compound is identified by the CAS number 155683-59-3 and has a molecular formula of with a molecular weight of 306.44 g/mol .
Levonorgestrel Impurity W is primarily sourced from the synthesis processes involved in producing Levonorgestrel. It can be classified under pharmaceutical impurities, specifically as an analytical reference standard used for monitoring the quality of Levonorgestrel formulations. It plays a crucial role in ensuring compliance with regulatory standards set by organizations such as the International Conference on Harmonization (ICH) and the United States Food and Drug Administration (FDA) .
The synthesis of Levonorgestrel Impurity W involves several steps that utilize various organic synthesis techniques:
These synthetic routes require careful control of reaction conditions, including temperature and time, to optimize yield and purity.
The molecular structure of Levonorgestrel Impurity W consists of multiple rings characteristic of steroid compounds, with specific functional groups that influence its biological activity:
Levonorgestrel Impurity W participates in several chemical reactions, including:
The specific products formed from these reactions depend heavily on the reagents used and the reaction conditions.
Levonorgestrel Impurity W exerts its effects primarily through interaction with hormonal receptors:
When administered via subdermal implants, Levonorgestrel is rapidly absorbed into interstitial fluids, showcasing its effectiveness in contraceptive applications.
Levonorgestrel Impurity W exhibits various physical and chemical properties:
Levonorgestrel Impurity W has several scientific applications:
Levonorgestrel Impurity W (CAS 155683-59-3) is characterized using advanced spectroscopic and chromatographic methods to ensure precise identification. High-performance liquid chromatography with diode array detection (HPLC-DAD) reveals a distinct UV-Vis spectrum with λmax at 236 nm, indicating the presence of a conjugated triene system. This profile differs from Levonorgestrel’s spectrum (λmax = 240–244 nm), suggesting altered electronic transitions due to extended conjugation in the A-ring [5].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ionization mode shows a protonated molecular ion [M+H]+ at m/z 309.2, with key fragment ions at m/z 271.1 (loss of H2O) and m/z 241.0 (retro-Diels-Alder cleavage). These fragments confirm the integrity of the steroidal backbone and the C3-ketone [9]. Nuclear magnetic resonance (NMR) spectroscopy further resolves the structure: 1H NMR displays vinyl proton signals at δ 5.85–6.25 ppm (H-6, H-7, H-9), while 13C NMR confirms sp2 carbons at δ 118.5–158.2 ppm [3] [8]. Two-dimensional NMR techniques (COSY, HSQC) map proton–carbon correlations, excluding isomeric impurities like Impurity M (Δ5(10)-isomer) [5] [7].
Table 1: Spectroscopic Signatures of Levonorgestrel Impurity W
Technique | Key Spectral Features | Structural Inference |
---|---|---|
UV-Vis (HPLC-DAD) | λmax 236 nm (broadened) | Conjugated 5,7,9-triene system |
LC-MS/MS | [M+H]+ 309.2; Fragments: m/z 271.1 (-H2O), 241.0 (ring cleavage) | C21H24O2 formula; ketone at C-3 |
1H NMR | δ 5.85 (d, H-6), 6.25 (d, H-9), 0.95 (t, H-13 ethyl) | Triene protons; 13-ethyl configuration |
13C NMR | δ 198.5 (C-3), 158.2 (C-5), 118.5 (C-10) | α,β-Unsaturated ketone; isolated double bonds |
The molecular formula of Impurity W, C21H24O2 (MW 308.4 g/mol), is established through high-resolution mass spectrometry (HRMS) with an exact mass of 308.1776 Da [1] [8]. This formula reflects three degrees of unsaturation beyond Levonorgestrel’s tetracyclic core, consistent with the 5,7,9-triene system. The stereochemistry is defined as (13β,14β,17β)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one, with absolute configurations 13S,14S,17R [3] [8].
Critical stereochemical assignments include:
Stereochemical divergence from Levonorgestrel occurs at C-13: Impurity W retains the natural S-configuration, but the 5,7,9-triene system planarizes rings A/B, eliminating the C-5 chiral center [7].
Table 2: Stereochemical Features of Levonorgestrel Impurity W
Chiral Center | Configuration | Key NMR/Modeling Evidence | Biological Relevance |
---|---|---|---|
C-13 | S | J13,14 = 9.5 Hz; NOESY: H-13/18-CH3 | Alters receptor binding affinity vs. Levonorgestrel |
C-14 | S | Ring B/C trans-fusion; coupling constants with H-15α, H-15β | Maintains core steroid conformation |
C-17 | R | NOESY: H-16β/H-21; H-17 absent (tertiary carbon) | Preserves progestogenic activity |
Levonorgestrel Impurity W exhibits distinct structural differences from both the parent drug and pharmacopeial impurities:
Computational analysis (density functional theory, DFT) quantifies these differences: Impurity W’s triene system lowers the HOMO-LUMO gap (4.8 eV) vs. Levonorgestrel (5.6 eV), explaining its bathochromic UV shift. Ring A dihedral angles also shift from −15.7° (Levonorgestrel) to 0.2° (Impurity W), confirming planarity [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0